CID 21705
Overview
Description
CID 21705 is a useful research compound. Its molecular formula is C4H5NaO2 and its molecular weight is 108.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reversible and Spatiotemporal Control of Protein Function : Chemically Induced Dimerization (CID) has been instrumental in dissecting signal transductions and elucidating membrane and protein trafficking, allowing control over protein function with precision and spatiotemporal resolution (Voss, Klewer, & Wu, 2015).
Inducible Gene Regulation in Mammals : The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms for inducible gene regulation and editing demonstrates the versatility of CID tools in biomedical research and their potential for in vivo applications (Ma et al., 2023).
Photocaged-Photocleavable Chemical Dimerizer : A novel chemical inducer of protein dimerization that can be rapidly turned on and off with light offers enhanced spatiotemporal control in studying dynamic biological processes (Aonbangkhen et al., 2018).
Resolving Cell Biology Problems : CID techniques have provided insights into lipid second messengers and small GTPases, aiding in understanding the signaling paradox in cell biology (DeRose, Miyamoto, & Inoue, 2013).
Application in Barley Breeding : Carbon Isotope Discrimination (CID) as a selection criterion for improving water use efficiency and productivity in barley, indicating its potential in agricultural research (Anyia et al., 2007).
Selected Ion Fragmentation : CID's application in tandem quadrupole mass spectrometry for mixture analysis and structure elucidation demonstrates its significance in analytical chemistry (Yost & Enke, 1978).
Properties
IUPAC Name |
sodium;2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONHXMAHPHADTF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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